Octalene
Description
Historical Trajectory and Initial Research Endeavors on Octalene
The first comprehensive description of the synthesis, structure, and properties of this compound was reported in 1977 by Emanuel Vogel and his co-workers. fishersci.ca This achievement was significant, as earlier attempts at synthesizing this compound had been unsuccessful. umweltprobenbank.de Vogel's work revealed this compound as a lemon yellow hydrocarbon, notably sensitive to air. fishersci.ca Structural confirmation was obtained through crystal structure analysis of a triazolinedione adduct. fishersci.ca Further early research, including theoretical studies by Koseki et al. in 1984, investigated the molecule's planar and nonplanar structures and potential isomerization reactions. fishersci.caumweltprobenbank.de In 1979, Müllen, Oth, Engels, and Vogel also contributed to the understanding of this compound by studying its dianion and tetraanion forms. fishersci.ca
Foundational Concepts of Fused Polycyclic Hydrocarbons Relevant to this compound
This compound belongs to the broad class of polycyclic hydrocarbons (PCHs), which are organic compounds characterized by multiple fused rings of carbon and hydrogen atoms. wikipedia.orgnih.govwikipedia.orgwikipedia.orgherts.ac.ukfishersci.ca Unlike many well-known polycyclic aromatic hydrocarbons (PAHs) that consist primarily of fused six-membered benzene (B151609) rings, this compound is composed of two fused cyclooctatetraene (B1213319) rings. fishersci.ca This classification places this compound within the category of non-benzenoid PCHs, specifically as a "[4n]annuleno[4n]annulene," referring to its construction from two 4n π-electron rings. easychem.org
Evolution of Theoretical Frameworks Applicable to this compound Systems
The unique structural and electronic properties of this compound have made it a critical test case for various theoretical chemistry approaches. Early theoretical investigations, such as those by Koseki et al., employed methods like MNDO and ab initio molecular orbital (MO) calculations, often augmented by configuration interaction calculations, to explore this compound's planar and nonplanar geometries and the energy barriers for isomerization reactions. umweltprobenbank.de Allinger et al. also utilized the Pariser-Parr type MO method to assess the relative stabilities of cis and trans this compound isomers. umweltprobenbank.de
The question of aromaticity in [4n]annuleno[4n]annulenes, including this compound, has been a long-standing theoretical controversy. easychem.org Despite having a total π-electron count that might superficially suggest aromaticity (e.g., 14 π-electrons for C₁₄H₁₂), the presence of two fused 4n π-electron cyclooctatetraene rings complicates the picture. easychem.org Theoretical studies, including those using Hückel Molecular Orbital (HMO) and Self-Consistent Field Molecular Orbital (SCF-MO) methods (such as PPP), alongside structure-resonance theory and graph theoretical methods, have been applied to predict this compound's aromaticity and stability. uni.lufishersci.se
Current understanding, supported by both experimental and theoretical findings, suggests that while [4n]annuleno[4n]annulenes can exhibit weak aromatic character, this is highly dependent on minimizing strain in their planar or near-planar conformations. easychem.org Planar this compound, for instance, is known to be substantially strained, leading to a more stable non-planar geometry. easychem.org Koseki et al.'s work indicated that among planar structures, the peripherally delocalized arrangement is the most stable. easychem.org Furthermore, theoretical calculations have shown that different nonplanar isomers of this compound, such as the R, S, cis, and trans types, possess similar stabilities. umweltprobenbank.de The activation energy for isomerization between these nonplanar forms is considerable (approximately 30 kcal mol⁻¹), suggesting that thermal conversion from R or S types to cis or trans types is unlikely. umweltprobenbank.de
Molecular Orbital (MO) theory, which describes electron behavior across the entire molecule, and Valence Bond (VB) theory, which focuses on localized atomic orbital overlap, both contribute to the theoretical understanding of chemical bonding in such complex systems. nih.govsci-toys.com Hückel's Molecular Orbital Theory, in particular, posits that a compound gains stability if its bonding molecular orbitals are fully occupied by paired electrons, a principle that underlies the 4n+2 rule for aromatic systems. fishersci.fi
Structure
2D Structure
3D Structure
Properties
CAS No. |
257-55-6 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
octalene |
InChI |
InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H |
InChI Key |
OVPVGJFDFSJUIG-UHFFFAOYSA-N |
SMILES |
C1=CC=CC2=CC=CC=CC=C2C=C1 |
Canonical SMILES |
C1=CC=CC2=C(C=C1)C=CC=CC=C2 |
Other CAS No. |
531-45-3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Octalene and Its Analogues
Pioneering Synthetic Routes to the Parent Octalene System
The initial synthesis of the parent this compound molecule was a landmark achievement in organic chemistry, requiring elegant and multi-step approaches to construct the novel bicyclic [8.8.0] system.
Cyclization Approaches for this compound Precursors
The seminal synthesis of this compound was reported by Emanuel Vogel and his research group in 1977. Their strategy hinged on the construction of a suitable precursor that could undergo a final cyclization to form the this compound core. A key precursor in Vogel's synthesis was a bridged bicyclic compound which, through a series of transformations including a Wolff rearrangement followed by a photochemical valence isomerization, ultimately yielded the this compound ring system. This approach highlighted the importance of carefully designed precursors that contain the necessary structural elements to facilitate the formation of the challenging eight-membered rings.
Metal-mediated Synthetic Pathways for this compound Scaffolds
While the pioneering synthesis of this compound itself did not heavily rely on metal-mediated steps for the final ring fusion, the synthesis of its constituent cyclooctatetraene (B1213319) (COT) rings often involves transition metal catalysis. The Reppe synthesis, for instance, utilizes a nickel catalyst for the tetramerization of acetylene (B1199291) to form cyclooctatetraene, a fundamental building block. The principles of metal-mediated cyclization are highly relevant to the construction of this compound precursors and analogues. For example, transition metal-catalyzed [4+4] cycloadditions have been explored for the synthesis of eight-membered rings, and such strategies could conceptually be applied to the synthesis of the this compound framework.
Development of Synthetic Protocols for this compound Derivatives and Analogues
Following the successful synthesis of the parent this compound, research efforts have expanded to include the development of methods for preparing its derivatives and analogues with varied ring systems. These efforts aim to explore the structure-property relationships of this unique class of compounds.
Functionalization Strategies for this compound Systems
Direct functionalization of the this compound scaffold is challenging due to the reactivity of the cyclooctatetraene rings. However, strategies can be adapted from the well-established chemistry of cyclooctatetraene itself. Given that the π-bonds in cyclooctatetraene react as typical olefins rather than an aromatic system, addition reactions are a plausible route for functionalization wikipedia.org.
Potential functionalization strategies for the this compound system include:
Electrophilic Addition: Reactions with electrophiles such as halogens, peroxy acids (to form epoxides), and other electrophilic reagents could introduce functional groups onto the this compound rings wikipedia.org.
Cycloaddition Reactions: The double bonds within the this compound framework could act as dienophiles or dienes in Diels-Alder reactions, allowing for the annulation of additional rings.
Metal Complexation: The π-system of the cyclooctatetraene moieties can coordinate to transition metals, which could then be used to direct further functionalization or to study the electronic properties of the system rsc.org.
Table 1: Potential Functionalization Reactions for the this compound Scaffold
| Reaction Type | Reagents | Potential Product |
| Halogenation | Br₂, Cl₂ | Halogenated this compound derivatives |
| Epoxidation | m-CPBA | This compound epoxides |
| Diels-Alder | Maleic anhydride | Diels-Alder adducts |
| Metal Complexation | Fe(CO)₅ | (this compound)metal complexes |
Synthesis of this compound Analogues with Varied Ring Systems
A significant area of research has been the synthesis of analogues of this compound where the eight-membered rings are fused to other cyclic systems, particularly aromatic rings. A prominent example is the synthesis of dibenzo[a,e]this compound and its derivatives.
Several synthetic routes to dibenzo[a,e]this compound have been developed. One common strategy involves the dimerization of o-halostyrenes or related precursors using transition metal catalysis. Another approach utilizes the thermal or photochemical rearrangement of dibenzobarrelene derivatives. The synthesis of dibenzo[a,e]pentalenes, which can be considered as further annulated analogues, has also been extensively studied, with methods including thermolysis, skeletal rearrangements of dibenzocyclooctene derivatives, and reductive cyclizations mdpi.comresearchgate.net.
Ring expansion strategies also offer a powerful method for the synthesis of medium-sized rings and could be applied to the construction of this compound analogues wikipedia.orgnuph.edu.uaresearchgate.netwhiterose.ac.ukresearchgate.net. For instance, the Buchner ring expansion, which converts arenes to cycloheptatrienes, demonstrates the principle of expanding a smaller ring to a larger one, a concept that could be adapted for the synthesis of the eight-membered rings of this compound analogues wikipedia.org.
Mechanistic Investigations of this compound Formation Reactions
The mechanistic details of the reactions leading to the formation of the this compound scaffold are complex and have been the subject of theoretical and experimental studies. In Vogel's synthesis, the key photochemical valence isomerization step is believed to proceed through a concerted pericyclic reaction, governed by orbital symmetry rules. The formation of the cyclooctatetraene rings in metal-mediated syntheses is generally understood to occur through a series of oxidative coupling and reductive elimination steps at the metal center. For instance, the nickel-catalyzed tetramerization of acetylene is thought to involve the formation of a nickelacyclopentadiene intermediate, which then incorporates two more acetylene units to form the eight-membered ring. The study of reaction mechanisms is crucial for optimizing existing synthetic routes and for the rational design of new and more efficient pathways to this compound and its analogues.
Investigation of Octalene S Electronic Structure and Aromaticity
Theoretical Elucidation of Octalene's Planar and Nonplanar Geometries
Theoretical studies have played a crucial role in understanding the complex geometries and conformational dynamics of this compound. Early work suggested that the effect of electron correlation is important in determining its most stable structure. acs.org
Configuration interaction (CI) calculations, including singly and doubly excited configuration interactions, have been employed to examine the molecular symmetry and geometrical structure of this compound. acs.org These studies are essential for accurately describing the electronic wave functions and understanding the excited states of molecules like this compound. researchgate.netrsc.org The CI method accounts for electron correlation, which is vital for systems where a single determinant (like in Hartree-Fock theory) does not adequately describe the electronic structure. acs.orgrsc.org
This compound exists in nonplanar structures, with the R or S type being a pair of enantiomers. acs.org The temperature dependence of its ¹³C-NMR spectrum indicates mutually independent inversions of the cyclooctatetraene (B1213319) and cyclooctatriene fragments. capes.gov.br The peripheral π-bonds undergo shifts above approximately 80°C, with the transition state being planar. capes.gov.br Computational studies have explored the relative stabilities of different isomers and estimated activation energies for isomerization reactions among them. For instance, the activation energy for the isomerization from the R(S) type to the cis and trans types is calculated to be about 30 kcal mol⁻¹, suggesting that the cis and trans types are unlikely to be synthesized from the R(S) type by thermal reactions. acs.org This large activation energy is attributed to the anti-aromatic destabilization of cyclobutadiene (B73232) at the transition state. iupac.org
A summary of observed conformational behaviors:
| Temperature Range | Observed Behavior | Key Implication |
| Room Temperature | Seven lines in ¹³C NMR spectrum | Indicates dynamic averaging of environments. wavefun.com |
| -150°C | Fourteen lines in ¹³C NMR spectrum | Suggests freezing of conformational motion, revealing distinct carbon environments. wavefun.com |
| Above 80°C | Peripheral π-bond shifts; planar transition state | Indicates a dynamic process involving bond reorganization. capes.gov.br |
| Isomerization R(S) to cis/trans | Activation energy ~30 kcal mol⁻¹ | High barrier, suggesting thermal interconversion is difficult. acs.org |
Aromaticity, Anti-aromaticity, and Non-aromaticity in this compound
The question of this compound's aromatic character is complex, as it is a polycyclic conjugated system. While Hückel's rule is primarily applicable to monocyclic systems, its principles are often considered in the context of larger, fused ring systems. stackexchange.comgoogle.com
Hückel's rule states that planar, monocyclic conjugated systems with (4n + 2) π-electrons are aromatic, while those with 4n π-electrons are anti-aromatic. google.comlibretexts.org this compound (C₁₄H₁₂) contains 14 π-electrons. researchgate.net If considered as a single cyclic system, 14 π-electrons would fit the (4n + 2) rule (where n=3). However, this compound is composed of two fused cyclooctatetraene rings, which are typically non-aromatic and adopt a non-planar tub-shape conformation due to their 4n π-electron count (8 π-electrons). wikipedia.orggoogle.com
Delocalization of π-electron density over a larger area generally leads to stabilization. utexas.edu This delocalization occurs through the overlap of p-orbitals, requiring atoms to be sp² or sp hybridized and reside in the same plane. utexas.edu Aromaticity is a special and highly stabilizing form of π-electron delocalization in rings with a specific number of π-electrons. utexas.edu
In this compound, while there is a system of conjugated π-bonds, the molecule's non-planar geometry hinders full cyclic delocalization across the entire system. capes.gov.briupac.org This contrasts with truly aromatic systems like benzene (B151609), where all carbon-carbon bonds are of equal length due to extensive π-electron delocalization. libretexts.orglibretexts.org The peripheral π-bonds in this compound do undergo shifts, and the transition state for these shifts is planar, suggesting that planarity is associated with a higher energy state in the dynamic process. capes.gov.br
Interestingly, this compound can be reduced to a dianion (C₁₄H₁₂²⁻) and a tetraanion (C₁₄H₁₂⁴⁻). wikipedia.org The dianion has its two negative charges in one ring, converting that ring into a 10-π electron aromatic system, similar to the dianion of cyclooctatetraene. wikipedia.org In the 18-π electron tetraanion, both rings effectively gain access to 10 π-electrons, leading to a planar, bicyclic aromatic structure analogous to naphthalene (B1677914). wikipedia.orgcapes.gov.br This highlights how changes in electron count and charge can significantly alter the geometry and aromatic character of the this compound system.
The relationship between geometry and aromatic character is fundamental. Aromatic compounds typically strive to be planar and exhibit bond equalization, meaning their bond lengths are intermediate between typical single and double bonds. psu.edudiva-portal.orgmdpi.com Conversely, anti-aromatic systems are destabilized and often exhibit localized single and double bond lengths, leading to significant bond length alternation. psu.edumdpi.com
For this compound, its observed non-planar geometry is directly linked to its non-aromatic character. capes.gov.briupac.org The inherent strain associated with forcing the cyclooctatetraene rings into a planar conformation, which would be required for full aromatic delocalization, contributes to its non-aromatic nature in its neutral state. iupac.orgresearchgate.net The fact that its dianion and tetraanion forms become planar and aromatic upon gaining electrons further underscores the critical interplay between electron count, geometry, and aromaticity in this compound. wikipedia.orgcapes.gov.br
Table 1: Properties of this compound and its Anions
| Compound | Molecular Formula | π-Electron Count | Observed Geometry | Aromatic Character (Neutral State) | Aromatic Character (Anionic State) |
| This compound (Neutral) | C₁₄H₁₂ | 14 | Non-planar | Non-aromatic iupac.org | N/A |
| This compound Dianion | C₁₄H₁₂²⁻ | 16 (10 in one ring) | Planar (one ring) | N/A | Aromatic (one ring) wikipedia.org |
| This compound Tetraanion | C₁₄H₁₂⁴⁻ | 18 (10 in each ring) | Planar (both rings) | N/A | Aromatic (both rings) wikipedia.org |
Reactivity and Reaction Mechanisms of Octalene
Dimerization and Polymerization Mechanisms
While general principles of dimerization and polymerization apply to molecules containing double bonds, specific detailed mechanisms for octalene's dimerization and polymerization are not extensively documented in the available literature. Polycyclic hydrocarbons with unsaturated bonds can undergo such reactions, often initiated by radical, cationic, anionic, or coordination catalytic pathways, leading to chain-growth polymers libretexts.orglibretexts.org. For instance, a related compound, bicyclo[6.2.0]decapentaene, has been observed to slowly dimerize at 100°C in benzene (B151609) to form cyclooct[c]this compound iupac.org. However, explicit mechanistic details for this compound itself remain less defined in the provided research findings.
Reduction Pathways and Anion Formation in this compound
The reduction of this compound to its anionic forms is a significant area of its chemistry, presenting a challenging task due to the potential for multiple charge distributions within its (4n + 2)π-system researchgate.netcapes.gov.br. This compound can be readily reduced, notably by treatment with lithium, to form a dianion (C₁₄H₁₂²⁻) and, unusually for a molecule of its size, a tetraanion (C₁₄H₁₂⁴⁻) researchgate.netcapes.gov.brwikipedia.orggoogle.com. The process of electron addition is reversible, progressing through the formation of the anion, dianion, trianion, and ultimately the tetraanion google.com. Lithium is particularly effective as a counterion in producing highly charged tetraanions, attributed to its tendency to aggregate and stabilize these anionic species huji.ac.il.
The theoretical specific capacity and specific energy for this compound, when it accepts four electrons, are approximately 515 A-hrs/kg and 927 W-hrs/kg, respectively google.com. This highlights its potential in electrochemical applications, such as cathode materials for electrochemical cells google.com.
The formation of the dianion and tetraanion of this compound involves distinct electronic and structural changes. In the dianion, the two negative charges are localized within one of the fused rings, transforming that ring into a 10-π electron aromatic system wikipedia.org. This resembles the dianion of cyclooctatetraene (B1213319), which also achieves aromaticity upon reduction wikipedia.org.
The tetraanion of this compound, an 18-π electron system, adopts a planar, bicyclic aromatic structure wikipedia.orggoogle.com. In this state, both rings effectively gain access to 10 π electrons, leading to a structure analogous to that of naphthalene (B1677914) wikipedia.org.
Neutral this compound is characterized by a nonplanar geometry and polyolefinic properties, exhibiting non-aromatic behavior scribd.comiupac.org. However, the addition of electrons dramatically alters its electronic structure and aromaticity.
The transformation upon electron addition adheres to Hückel's rule (4n+2 π-electrons for aromaticity) libretexts.orgmasterorganicchemistry.comwikipedia.orgchemistrysteps.com. For instance, cyclooctatetraene (COT), a structural component of this compound, is non-planar and non-aromatic in its neutral state (8 π-electrons, a 4n system) google.comlibretexts.orggoogle.com. Upon accepting an electron to form the anion radical, and then a second electron to form the dianion, COT becomes planar and aromatic due to the presence of 10 π-electrons (a 4n+2 system, where n=2) google.comgoogle.com. This aromatic stabilization contributes to the dianion's notable thermal stability, persisting at temperatures exceeding 400°C google.com.
Similarly, the this compound dianion achieves aromaticity in one of its rings by becoming a 10-π electron system wikipedia.org. Further reduction to the tetraanion results in an 18-π electron system, where both rings contribute to a planar, bicyclic aromatic structure wikipedia.orggoogle.com. This demonstrates a significant shift from the non-aromatic character of neutral this compound to the aromatic stability of its reduced forms.
Table 1: Aromaticity Shifts in this compound Upon Electron Addition
| Species | Electron Count (π-electrons) | Aromaticity | Geometry | Key Characteristics |
| This compound | 14 | Non-aromatic | Non-planar | Polyolefinic scribd.comiupac.org |
| Dianion | 14 (+2e⁻ = 16) | Aromatic (one ring) | - | One ring becomes 10-π electron aromatic wikipedia.org |
| Tetraanion | 14 (+4e⁻ = 18) | Aromatic (both rings) | Planar, bicyclic | Both rings effectively have 10 π-electrons, analogous to naphthalene wikipedia.orggoogle.com |
Pericyclic Reactions Involving this compound
This compound is known to participate in pericyclic reactions, which are concerted reactions involving a cyclic transition state wiley-vch.de. These reactions are characterized by the simultaneous formation and breaking of bonds.
The Diels-Alder reaction, a quintessential example of a pericyclic reaction, is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring sigmaaldrich.comebsco.comwikipedia.org. This compound has been shown to participate in such cycloaddition reactions, forming stable adducts. A notable example is the formation of a triazolinedione adduct, which provided independent structural proof for this compound capes.gov.br. This demonstrates this compound's capability to act as a diene or dienophile component in these synthetically important reactions.
This compound systems are also subject to various rearrangement processes, which can be influenced by thermal or photochemical conditions. Theoretical studies have investigated the planar and nonplanar structures of this compound and the isomerization reactions among its nonplanar forms acs.org.
Experimental observations indicate that this compound undergoes mutually independent inversions of its cyclooctatetraene and cyclooctatriene fragments, as evidenced by the temperature dependence of its ¹³C-NMR spectra capes.gov.br. Above approximately 80°C, the peripheral π-bonds undergo shifts, with the transition state being planar capes.gov.br. Additionally, rearrangement processes can be mediated by transition-metal complexes, leading to conversions such as this compound to bicyclo[6.2.0]decapentaene acs.org. The transformation of 14-π-electron this compound by reduction/alkylation into an isomer also highlights its susceptibility to rearrangement and isomerization pathways researchgate.net. Prototropic rearrangement has also been noted in the context of this compound dianion chemistry thieme.de.
Mechanistic Studies of this compound Transformations
The study of this compound's transformations provides crucial insights into its electronic structure and dynamic behavior. Its reactivity is largely dictated by its propensity to overcome anti-aromatic destabilization through various reaction pathways, including reduction and conformational changes.
Elucidation of Reaction Intermediates
Reactive intermediates are transient, high-energy species that form during a chemical reaction and quickly convert into more stable products. Their identification, often through spectroscopic methods or inference from reaction kinetics, is essential for understanding reaction mechanisms. unacademy.comnih.govrsc.orgsemanticscholar.orgnih.gov
A key aspect of this compound's reactivity involves its ability to form anionic intermediates upon reduction. This compound (C14H12) can be readily reduced by lithium to form a dianion (C₁₄H₁₂²⁻) and, notably, a tetraanion (C₁₄H₁₂⁴⁻). wikipedia.org The dianion is particularly significant as it features two negative charges localized within one of its rings, which then converts into a 10-π electron aromatic system, akin to the dianion of cyclooctatetraene. wikipedia.org Further reduction to the tetraanion results in both rings effectively gaining access to 10 π electrons, leading to a planar, bicyclic aromatic structure that is analogous to naphthalene. wikipedia.org These anionic species represent distinct, albeit transient, intermediates that illustrate this compound's electronic reorganization during reduction processes.
Beyond electron addition, this compound (C14H12) exhibits dynamic conformational changes that can be elucidated through spectroscopic studies. Temperature-dependent Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy reveals significant insights into these transformations. At room temperature, the ¹³C-NMR spectrum of this compound shows seven distinct lines. However, upon cooling to -150°C, these lines resolve into fourteen, indicating a freezing of dynamic processes at lower temperatures. wavefun.comorganica1.org This phenomenon suggests mutually independent inversions of the cyclooctatetraene and cyclooctatriene fragments within the this compound structure. organica1.org Furthermore, peripheral π-bonds undergo shifts above approximately 80°C, with the transition state for these shifts being planar. organica1.org These observations provide spectroscopic evidence for the existence of different conformational intermediates and the dynamic interconversion pathways between them.
Influence of Catalysis on this compound Reactivity
A prominent example of catalytic influence on this compound's reactivity is its hydrogenation. For this compound (C14H12), complete hydrogenation to C14H26 can be achieved. The enthalpy of reaction (ΔrH°) for this process has been determined, indicating a significant energy release. nist.gov
Table 1: Thermochemical Data for this compound Hydrogenation
| Reaction | ΔrH° (kJ/mol) | Method | Reference | Conditions |
| 7 H₂ + C₁₄H₁₂ → C₁₄H₂₆ | -658 ± 1 | Chyd | Roth et al., 1986 nist.gov | Liquid phase; solvent: Cyclohexane |
For the smaller this compound isomer (C8H8), catalytic hydrogenation over a palladium catalyst demonstrates how reaction conditions can influence the extent of saturation. Under mild conditions, only one double bond of the C8H8 compound reacts, while under strong conditions, all double bonds undergo hydrogenation. wavefun.com This highlights the ability of catalysts to control selectivity based on environmental factors.
The general mechanism of catalytic hydrogenation of alkenes, which is applicable to this compound, involves several steps on the catalyst surface. Typically, hydrogen gas and the alkene adsorb onto the surface of a finely divided metal catalyst (e.g., platinum, palladium, or nickel). youtube.comlibretexts.orglibretexts.org The H-H bond in the hydrogen molecule breaks upon adsorption, forming individual atomic hydrogen species on the metal surface. youtube.comlibretexts.org Subsequently, these hydrogen atoms add to the double bond of the adsorbed alkene from the same face, leading to a syn-addition product. youtube.comlibretexts.org This surface-mediated process effectively lowers the activation energy required for the hydrogenation reaction, allowing it to proceed at a practical rate. youtube.comlibretexts.orglibretexts.org
While direct catalytic studies on C14H12 this compound are less extensively detailed in general literature, the principles observed in the catalytic transformations of related polyenes, such as cyclooctatetraenes, are relevant. For instance, transition metal complexes have been employed in catalytic cycloaddition reactions involving 1,3,5-cycloheptatrienes. nih.gov A specific catalytic system, Ti(acac)₂Cl₂-Et₂AlCl, has been used to facilitate [6π + 2π]-cycloaddition reactions. nih.gov Such examples suggest the potential for similar transition metal-mediated catalysis to influence the reactivity of this compound and its derivatives, opening pathways for novel synthetic transformations.
Advanced Characterization Methodologies for Octalene Research
Spectroscopic Techniques in Structural Elucidation and Dynamic Studies
Spectroscopy is a cornerstone in the analysis of molecular structures and their dynamic behavior. auremn.org.br For a molecule like Octalene, a combination of spectroscopic methods is essential to probe its conformational landscape, bonding characteristics, and electronic structure. These techniques provide detailed information at the atomic and molecular level, which is crucial for a complete structural assignment. auremn.org.br
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the structure of molecules in solution. nih.govnih.gov It is particularly powerful for conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. auremn.org.brnih.gov This is highly relevant for this compound, which is composed of two flexible eight-membered rings.
Conformational analysis is typically performed by measuring NMR parameters such as chemical shifts, spin-spin coupling constants, and through-space interactions via the Nuclear Overhauser Effect (NOE). nih.gov For flexible molecules, these measured parameters are often a Boltzmann-weighted average of the parameters for all contributing conformers in equilibrium. sjsu.edu By conducting NMR experiments at different temperatures, it is possible to "freeze out" specific conformations or study the energetics of their interconversion. While specific NMR conformational studies on this compound are not detailed in the provided search results, the methodology would be central to understanding its solution-state dynamics.
Key Applications of NMR for this compound:
Determining Conformational Preferences: Identifying the dominant three-dimensional shapes of the this compound molecule in various solvents.
Quantifying Dynamic Processes: Measuring the energy barriers for ring inversions and other conformational changes.
Structural Verification: Confirming the connectivity of atoms following synthesis or chemical modification.
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state. mdpi.comresearchgate.net This technique provides precise coordinates of each atom in a crystalline sample, yielding definitive information on bond lengths, bond angles, and torsional angles. researchgate.net
While a crystal structure for this compound itself is not described in the search results, the analysis of its crystalline adducts (complexes with other molecules) or chemically modified derivatives would be invaluable. Obtaining a crystal structure would confirm the tub-like conformation of the fused eight-membered rings, similar to its parent compound, cyclooctatetraene (B1213319). Furthermore, it would reveal how the molecule packs in a crystal lattice and how it interacts with other molecules in an adduct. researchgate.net This method is the gold standard for providing unequivocal evidence of a molecule's stereochemistry and solid-state conformation. researchgate.net
Hypothetical Data from X-ray Analysis of an this compound Derivative:
This interactive table illustrates the type of data that would be obtained from a successful X-ray crystallographic study of a hypothetical this compound derivative.
| Parameter | Value | Description |
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 12.1 | Unit cell dimension. |
| β (°) | 95.5 | Unit cell angle. |
| C=C bond lengths (Å) | 1.34 - 1.48 | Range of double and single bond lengths in the rings. |
| C-C fusion bond (Å) | 1.52 | Length of the bond shared between the two rings. |
Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. youtube.comyoutube.com These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, making the resulting spectrum a unique molecular "fingerprint." youtube.com
C-H stretching: Vibrations of the hydrogen atoms attached to the carbon framework.
C=C stretching: Vibrations associated with the double bonds within the eight-membered rings.
Ring deformation modes: Complex vibrations involving the entire fused-ring system.
These techniques are complementary; some vibrations may be strong in the IR spectrum but weak or absent in the Raman spectrum, and vice versa. Advanced applications, such as resonance Raman spectroscopy, could offer enhanced insight into the electronic structure of this compound's colored anionic species. youtube.com
Computational Spectroscopy and Experimental Correlation
Computational chemistry provides a powerful theoretical framework to predict and interpret experimental spectroscopic data. blogspot.com By solving quantum mechanical equations, it is possible to calculate molecular properties such as stable conformations, vibrational frequencies, and NMR chemical shifts. nih.gov
A common workflow involves first calculating the properties for a proposed structure of this compound and then comparing the simulated spectrum to the experimentally measured one. A strong correlation between the computed and experimental data provides confidence in the structural assignment. blogspot.com This synergy is particularly useful for complex molecules where spectral interpretation can be challenging. For instance, theoretical calculations can help assign specific vibrational bands in an IR spectrum or predict the chemical shifts of protons in different chemical environments within the this compound structure. blogspot.com
In Situ Spectroscopic Monitoring of this compound Reactions
In situ (meaning "in the reaction mixture") spectroscopic monitoring allows chemists to observe a chemical reaction in real-time. spectroscopyonline.commt.com Techniques like FTIR, Raman, and NMR spectroscopy can be used to track the concentrations of reactants, intermediates, and products as the reaction progresses. mt.comrsc.org This provides invaluable information about reaction kinetics, mechanisms, and the presence of transient species that might otherwise go undetected. spectroscopyonline.com
A key application for this compound would be the in situ monitoring of its reduction. This compound can be reduced to form a dianion and a tetraanion, processes that involve significant changes in electronic structure and geometry. wikipedia.org By monitoring these reactions spectroscopically, researchers could:
Observe the disappearance of the neutral this compound signal and the appearance of signals for the anionic species.
Identify any intermediate species in the reduction process.
Determine the rate of the reaction under various conditions.
This approach provides a dynamic view of the chemical process, moving beyond the static picture offered by the analysis of isolated starting materials and final products. spectroscopyonline.comchemrxiv.org
Future Directions and Emerging Research Avenues for Octalene
Exploration of Novel Synthetic Strategies for Complex Octalene Architectures
The synthesis of complex molecular architectures, including those based on this compound, remains a cornerstone of organic chemistry. Developing novel synthetic strategies for this compound and its derivatives is crucial for accessing more intricate and functionalized structures. While early theoretical studies focused on this compound's planar and nonplanar structures and their isomerization reactions, modern synthetic efforts aim to achieve greater control over stereochemistry and regioselectivity. wikipedia.org
One reported synthetic approach to this compound involves a vinylcyclopropane (B126155) rearrangement, which falls under the broader category of thermal ring fission reactions. unimi.it This highlights the potential for exploring other rearrangement reactions, cascade processes, or innovative cycloaddition reactions to construct the fused cyclooctatetraene (B1213319) framework. Advances in natural product total synthesis, which often involve the development of new synthetic methods and strategies to access complex molecules, can serve as a blueprint for future this compound synthesis. uchicago.edu This includes the potential for asymmetric synthesis to yield specific enantiomers or diastereomers, which can be achieved through methods like crystallization with resolving agents or chiral chromatography. google.com The development of new catalysts and reaction conditions that enable more efficient, selective, and sustainable routes to this compound architectures is also a key area for future research.
Advanced Theoretical Modeling for Predictive this compound Chemistry
Theoretical modeling plays an increasingly vital role in understanding and predicting the behavior of chemical compounds, including this compound. Early theoretical studies on this compound explored its structural characteristics and isomerization pathways. wikipedia.org Current and future research will leverage advanced computational techniques to provide deeper insights into this compound's electronic structure, reactivity, and potential interactions.
Advanced theoretical modeling often employs first-principles-based methods to predict atomic arrangements and properties in various materials. nist.gov For this compound, this could involve detailed quantum mechanical calculations (e.g., Density Functional Theory, DFT) to precisely map its potential energy surface, analyze its aromaticity or antiaromaticity characteristics, and predict its spectroscopic properties. Predictive models are also being developed for various physicochemical properties, such as octanol-air partition coefficients (KOA), using techniques like partial least squares (PLS) regression with molecular structural descriptors. nih.gov The application of machine learning (ML) methods in quantitative structure-property relationship (QSPR) modeling is a rapidly expanding field. These methods can predict chemical and biological properties solely based on a compound's chemical structure, offering a powerful tool for screening and designing new this compound-based compounds with desired characteristics. ulisboa.ptresearchgate.net Further investigations are needed to characterize the steric structures of such compounds, especially those with complex structural types. nih.gov
Interdisciplinary Research Integrating this compound into New Chemical Systems
The future of chemical research increasingly lies in interdisciplinary collaborations, where knowledge from diverse fields is combined to address complex challenges. nih.gov While specific interdisciplinary applications of this compound are still emerging, its unique polycyclic structure suggests potential for integration into novel chemical systems.
Interdisciplinary research often involves combining fields such as chemistry with life sciences or materials science. For instance, new biological catalyst systems are being investigated for applications like CO2 management and nitrogen fixation, demonstrating the power of integrating different scientific disciplines. ncsu.eduau.dk The study of interactions between inorganic complexes and biomolecules also exemplifies highly interdisciplinary work, leading to unexpected discoveries. nih.gov For this compound, this could translate into exploring its potential as a building block in supramolecular assemblies, where its specific geometry could facilitate the formation of complex host-guest systems or molecular machines. Its electronic properties might also lend themselves to applications in organic electronics or photonics if appropriately functionalized and integrated into polymeric or crystalline materials. Such interdisciplinary endeavors necessitate overcoming academic boundaries and fostering a shared understanding across different scientific languages. nih.gov
Q & A
Q. What is the structural confirmation methodology for Octalene (Aldrin) in synthetic chemistry?
this compound (C₁₂H₈Cl₆) is confirmed via X-ray crystallography to resolve its bicyclic framework and chlorine substituent positions. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and molecular identity . For novel derivatives, isotopic labeling (e.g., ¹⁴C) tracks structural modifications during synthesis .
Q. How is this compound synthesized, and what are key experimental design considerations?
Synthesis involves Diels-Alder reactions between hexachlorocyclopentadiene and norbornadiene. Critical parameters include:
- Temperature control (80–120°C) to prevent side reactions.
- Solvent selection (e.g., dichloromethane) for optimal yield.
- Catalyst-free conditions to avoid contamination. Post-synthesis, column chromatography (silica gel) isolates this compound, with yields typically 60–75% .
Q. Which analytical techniques quantify this compound in environmental matrices?
| Technique | LOD (ppb) | LOQ (ppb) | Matrix Applicability |
|---|---|---|---|
| GC-ECD | 0.01 | 0.03 | Soil, water |
| LC-MS/MS | 0.005 | 0.015 | Biological tissues |
| Validation follows ICH guidelines, including spike-recovery tests (85–115%) and inter-laboratory reproducibility checks . |
Advanced Research Questions
Q. How do researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Discrepancies arise from metabolic activation differences. Methodological approaches include:
- Comparative metabolomics : Liver microsomal assays vs. whole-animal studies to identify active metabolites.
- Dose-response modeling : Benchmark dose (BMD) analysis to reconcile NOAEL (no-observed-adverse-effect-level) disparities.
- Cross-species extrapolation : Using physiologically based pharmacokinetic (PBPK) models for human relevance .
Q. What computational models predict this compound’s environmental reactivity and degradation pathways?
Density functional theory (DFT) calculates reaction intermediates during photolysis. Key findings:
- Hydrolysis : Half-life of 150 days at pH 7, accelerated by UV exposure (t₁/₂ = 20 days).
- Microbial degradation : QSAR models identify Pseudomonas spp. as key degraders via reductive dechlorination. Validation uses ¹³C-labeled this compound in soil microcosms, monitored via stable isotope probing (SIP) .
Q. What statistical frameworks address variability in this compound’s ecotoxicological data across studies?
Meta-analysis with random-effects models aggregates LC₅₀ values from 20+ studies. Sensitivity analysis identifies:
- Temperature and pH as primary covariates (p < 0.01).
- Outliers are addressed via Cook’s distance (>4× mean). Open-access datasets (e.g., ECOTOX) ensure transparency .
Methodological & Ethical Considerations
Q. How are ethical guidelines applied in human biomonitoring studies of this compound exposure?
- IRB protocols : Informed consent for blood/urine sampling, with anonymization of participant data.
- Data sharing : FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories like Dryad. Conflicts of interest are disclosed per COPE (Committee on Publication Ethics) standards .
Q. What systematic review criteria ensure robustness in synthesizing this compound’s carcinogenicity evidence?
PRISMA guidelines are followed, with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
